Levosemotiadil Exhibits ~3x Stronger Binding to Human Serum Albumin Than Semotiadil
Levosemotiadil demonstrates a nearly three-fold higher binding affinity for human serum albumin (HSA) compared to its R-enantiomer, semotiadil. This was determined using high-performance frontal analysis (HPFA) [1].
| Evidence Dimension | Binding Affinity to HSA (K) |
|---|---|
| Target Compound Data | K = 6.59 × 10^5 M^-1, n = 0.97 |
| Comparator Or Baseline | Semotiadil: K = 2.15 × 10^5 M^-1, n = 0.99 |
| Quantified Difference | 3.07-fold stronger |
| Conditions | High-performance frontal analysis (HPFA) using an on-line HPLC system |
Why This Matters
Differential HSA binding directly influences free drug concentration and volume of distribution, making levosemotiadil pharmacokinetically distinct from semotiadil.
- [1] Rodriguez Rosas ME, Shibukawa A, Yoshikawa Y, Kuroda Y, Nakagawa T. Binding study of semotiadil and levosemotiadil with human serum albumin using high-performance frontal analysis. Analytical Sciences. 1999;15(3):217. DOI: Not available. View Source
